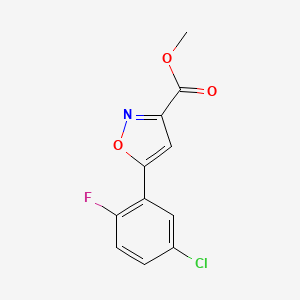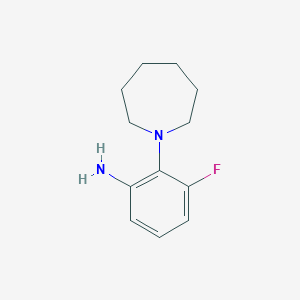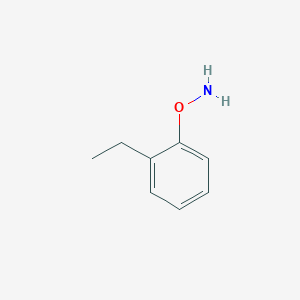
O-(2-Ethylphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Ethylphenyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -OH group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-Ethylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, tert-butyl N-hydroxycarbamate can be O-alkylated with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts, followed by mild hydrolysis to yield aryloxyamines .
Industrial Production Methods
the general principles of hydroxylamine synthesis, such as electrodialysis coupled with oxime hydrolysis, could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
O-(2-Ethylphenyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: Hydroxylamines can be oxidized to nitroso compounds or nitro compounds under appropriate conditions.
Reduction: They can be reduced to amines.
Substitution: Hydroxylamines can participate in substitution reactions, such as O-alkylation and O-arylation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Arylating agents: Such as diaryliodonium salts.
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and aryloxyamines .
Scientific Research Applications
O-(2-Ethylphenyl)hydroxylamine has several scientific research applications:
Organic Synthesis: It is used as an electrophilic aminating agent in the synthesis of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles.
Medicinal Chemistry: Hydroxylamine derivatives have shown potential as antibacterial agents by inhibiting bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.
Industrial Applications: Hydroxylamines are used in the production of oxime ethers and benzofurans, which are valuable intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of O-(2-Ethylphenyl)hydroxylamine involves its role as an electrophilic aminating agent. It can facilitate the formation of C-N, N-N, O-N, and S-N bonds through nucleophilic substitution reactions. In medicinal applications, hydroxylamine derivatives act as radical scavengers and inhibit bacterial ribonucleotide reductase, thereby preventing bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(2-Ethylphenyl)hydroxylamine include:
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Compared to other hydroxylamines, it may offer distinct advantages in terms of regioselectivity and stereoselectivity in organic synthesis .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
O-(2-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-5-3-4-6-8(7)10-9/h3-6H,2,9H2,1H3 |
InChI Key |
AZOISACKESFYKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)
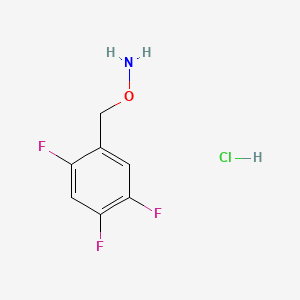
![Methyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13708749.png)

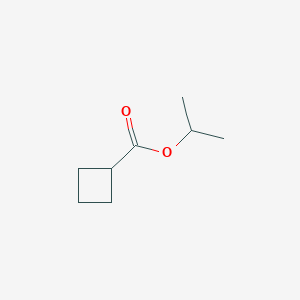
![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)
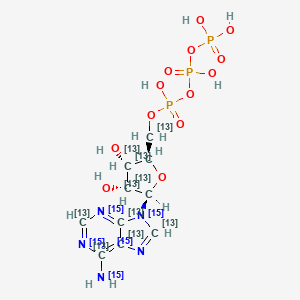
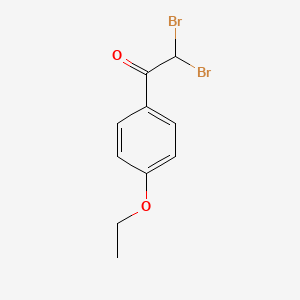

![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)
